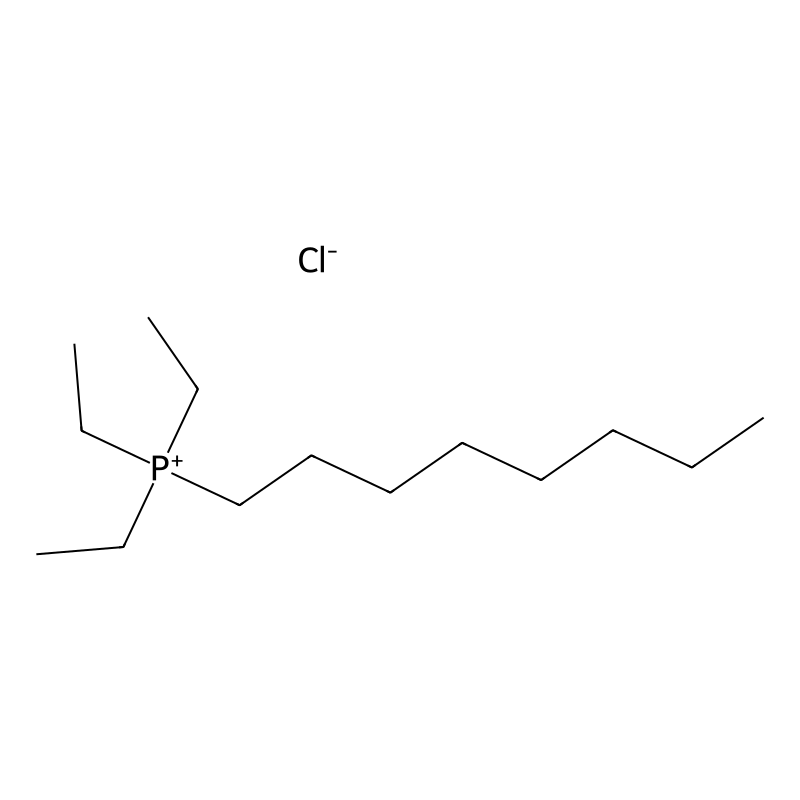

Triethyl(octyl)phosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triethyl(octyl)phosphonium chloride is a quaternary ammonium salt characterized by its chemical formula C₁₄H₃₂ClP and a molecular weight of approximately 266.83 g/mol. This compound consists of a triethylphosphonium cation paired with an octyl chloride anion, making it a member of the phosphonium family. It appears as a colorless to pale yellow liquid and is soluble in various organic solvents, which enhances its utility in various applications .

The mechanism of action of TEPC depends on the specific application. Here are two potential mechanisms:

Ion exchange

As mentioned earlier, TEPC can participate in ion exchange reactions. This property allows TEPC to separate desired metal ions from unwanted ones in solution []. The positively charged P+ center interacts with the negatively charged metal ions, facilitating their transfer into an organic phase.

Liquid-liquid extraction

Due to its immiscibility with water and solubility in organic solvents, TEPC can be used to extract desired compounds from aqueous solutions. This separation technique relies on the differing solubility of the target compound in TEPC compared to water [].

- Nucleophilic Substitution: The chloride ion can be replaced by various nucleophiles, leading to the formation of new phosphonium salts.

- Decomposition: Under certain conditions, triethyl(octyl)phosphonium chloride may decompose to yield triethylphosphine and octyl chloride.

- Formation of Ionic Liquids: When combined with other ionic species, it can form ionic liquids, which are known for their unique properties such as low volatility and high thermal stability.

Research indicates that triethyl(octyl)phosphonium chloride exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent in pharmaceutical applications. Additionally, its cytotoxicity has been studied, revealing varying effects on different cell lines, which suggests that further investigation into its biological interactions is warranted .

The synthesis of triethyl(octyl)phosphonium chloride typically involves the following steps:

- Phosphonium Salt Formation: Triethylamine reacts with octyl bromide or octyl chloride in a solvent such as acetone or ethanol.

- Quaternization: The reaction yields triethyl(octyl)phosphonium bromide or chloride as the final product.

- Purification: The product can be purified through recrystallization or distillation methods to achieve the desired purity level.

This synthesis method allows for the production of the compound in both laboratory and industrial settings .

Triethyl(octyl)phosphonium chloride finds utility in various fields:

- Phase Transfer Catalysis: It serves as a catalyst in organic reactions that involve the transfer of reactants between immiscible phases.

- Ionic Liquids: Its properties make it suitable for use in ionic liquids, which have applications in electrochemistry and extraction processes.

- Antimicrobial Agent: Due to its biological activity, it is explored for use in pharmaceuticals and disinfectants.

Interaction studies involving triethyl(octyl)phosphonium chloride have focused on its behavior in biological systems and its interactions with other chemical species. These studies reveal that it can form complexes with metals and other ions, influencing its solubility and reactivity. Furthermore, research into its cellular interactions has provided insights into its potential therapeutic uses and toxicity profiles .

Several compounds share structural similarities with triethyl(octyl)phosphonium chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Molecular Weight | Unique Characteristics |

|---|---|---|---|

| Trihexyl(octyl)phosphonium chloride | 850134-85-9 | 435.16 | Contains longer hexyl chains, affecting solubility |

| Triethyl(phenyl)phosphonium chloride | 482647-71-2 | 266.83 | Substituted phenyl group influences electronic properties |

| Tetraoctylammonium bromide | 3004-80-0 | 496.77 | Quaternary ammonium salt with octyl chains enhances hydrophobicity |

Triethyl(octyl)phosphonium chloride stands out due to its specific balance of hydrophobicity and ionic characteristics, making it particularly effective in applications requiring phase transfer catalysis and antimicrobial activity .